N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide is a synthetic organic compound classified under the benzamide derivatives. This compound is characterized by its unique structure, which consists of an aromatic amine and an ether side chain, contributing to its potential biological activities and applications in medicinal chemistry. The compound is recognized for its utility in various scientific research applications, particularly in pharmacology.
This compound can be sourced from chemical suppliers such as Matrix Scientific and VWR. It falls within the broader category of benzamides, which are known for their diverse applications in drug development and medicinal chemistry due to their ability to interact with various biological targets. The chemical formula for N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide is , with a molecular weight of approximately 314.39 g/mol .
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide typically involves several key steps:
The synthesis may utilize various reagents and conditions, including:
Industrial production methods may incorporate advanced techniques such as continuous flow reactors and green chemistry principles to enhance efficiency while minimizing environmental impact .
The molecular structure of N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide features:
The compound's structural data includes:
N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide relates primarily to its interactions with biological targets, potentially acting as an inhibitor or modulator in various biochemical pathways. Its structure suggests it may interact with enzymes or receptors involved in disease processes, particularly in cancer or infectious diseases.
Data on specific mechanisms is limited but suggests that compounds with similar structures have shown activity against various targets, including poly (ADP-ribose) polymerase inhibitors in cancer therapy .
Relevant data indicates that the compound is classified as an irritant, necessitating careful handling during experiments .
N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide has several scientific uses:
The synthesis of N-(5-amino-2-methoxyphenyl)benzamide derivatives relies critically on nucleophilic aromatic substitution (SNAr) to establish the core pharmacophore. This approach typically involves the reaction between activated aryl halides (particularly fluorobenzamides or chlorobenzamides) and the primary amino group of 5-amino-2-methoxyaniline. The electron-withdrawing amide carbonyl adjacent to the halogen significantly enhances electrophilicity, facilitating amine displacement under mild conditions [3]. Key modifications involve introducing diverse substituents (alkyl, alkoxy, halogens) on the benzoyl ring prior to coupling. These structural variations directly influence zinc-binding affinity within the HDAC active site and modulate physicochemical properties affecting blood-brain barrier (BBB) permeability. Optimization requires precise control of temperature (60-80°C) and polar aprotic solvents (DMF, acetonitrile) to minimize diacylation byproducts [7] [3].
Introduction of the 4-butoxy moiety employs copper-catalyzed Ullmann ether synthesis as a pivotal step. This method couples 4-hydroxybenzamide derivatives with alkyl halides (e.g., 1-bromobutane) using catalytic copper(I) iodide (5-10 mol%) and a bidentate ligand (1,10-phenanthroline) in the presence of cesium carbonate. The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle, enabling C–O bond formation at elevated temperatures (100-120°C) [3]. The butoxy chain length is strategically chosen to balance lipophilicity and metabolic stability: Shorter alkoxy groups (methoxy, ethoxy) reduce BBB penetration, while longer chains (pentyloxy, hexyloxy) increase off-target binding risks. Comparative transport assays confirm the n-butoxy analogue achieves optimal interaction with the pyrilamine-sensitive proton-coupled organic cation antiporter (PYSOCA), enhancing brain uptake 85-fold over unsubstituted benzamide controls [3].
Strategic fluorination at the meta-position of the benzamide ring significantly enhances BBB penetration by:
Synthetic routes employ either pre-functionalized fluorinated benzoic acids (via Schotten-Baumann acylation) or late-stage electrophilic fluorination (Selectfluor®). Kinetic studies reveal m-fluoro substitution improves BBB uptake clearance to 107 μL/min/mg protein versus 1.26 μL/min/mg for non-fluorinated counterparts [3] [7].
Table 1: Impact of Fluorination on Transport Parameters
Position | log P | P-gp Efflux Ratio | hCMEC/D3 Uptake (μL/min/mg) |
---|---|---|---|
Unsubstituted | 3.2 | 8.5 | 1.26 |
meta-F | 3.7 | 2.8 | 107 |
para-F | 3.6 | 4.1 | 42 |
Substituent positioning on the benzamide ring critically determines HDAC isoform selectivity and cellular potency. Ortho-substitution (e.g., 2-methyl) induces steric hindrance, disrupting Zn²⁺ coordination and reducing HDAC1 inhibition by >50%. Conversely, meta-substituted derivatives maintain near-optimal geometry for catalytic site binding [3]. Biological evaluations demonstrate:
Table 2: HDAC1 Inhibition by Benzamide Substitution Patterns
Substituent (Position) | % HDAC1 Inhibition (100 μM) | HDAC1 IC₅₀ (μM) |
---|---|---|
H (para-butoxy) | 61 | 1.5 |
Cl (meta-) | 62 | 1.6 |
Br (meta-) | 52 | 5.0 |
Thiophen-2-yl (meta-) | 64 | 1.4 |
CH₃ (ortho-) | 28 | >10 |
The meta-butoxy configuration in N-(5-amino-2-methoxyphenyl)-4-butoxybenzamide optimally balances HDAC binding (IC₅₀ = 1.5 μM for HDAC1), PYSOCA recognition, and metabolic stability – critical for CNS-targeted HDAC inhibitors [3].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0